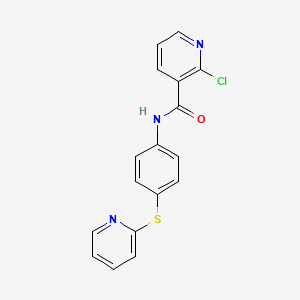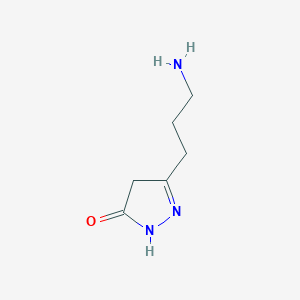
3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopropyl compounds are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Synthesis Analysis
Aminopropyl compounds can be synthesized and applied in various ways. For instance, (3-Aminopropyl)triethoxysilane (APTES) modified magnetic graphene oxide was synthesized and applied in the adsorption of three heavy metals . Another study reported the synthesis of AuNPs anchored on silica using APTES .
Molecular Structure Analysis
The molecular structure of aminopropyl compounds can be complex. For example, the structural formula of (3-aminopropyl)triethoxysilane is C9H23NO3Si .
Chemical Reactions Analysis
Aminopropyl compounds can participate in various chemical reactions. For instance, (3-Aminopropyl)triethoxysilane was used in the formation of aminopropyl derivative of glass .
Physical And Chemical Properties Analysis
The physical and chemical properties of aminopropyl compounds can vary. For instance, (3-Aminopropyl)triethoxysilane has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on pyrazolone derivatives, such as 3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one, has led to the discovery of novel heterocyclic scaffolds with notable antibacterial properties. A study by Frolova et al. (2011) demonstrated the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through a multicomponent reaction involving 3-aminopyrazol-5-ones. These compounds exhibited significant antibacterial activities, showcasing the potential of pyrazolone derivatives in developing new antibacterial agents (Frolova et al., 2011).
Corrosion Inhibition
Another fascinating application of pyrazolone derivatives is in the field of corrosion inhibition. Yadav et al. (2016) synthesized pyranopyrazole derivatives and investigated their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found that these compounds significantly inhibited corrosion, with efficiencies up to 96.1% at certain concentrations, suggesting their potential use as effective corrosion inhibitors (Yadav et al., 2016).
Green Synthesis
The emphasis on eco-friendly chemical processes has led to the exploration of green synthesis methods involving pyrazolone derivatives. Kiyani and Bamdad (2018) utilized sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles through an eco-friendly multicomponent cyclocondensation. This process highlights the role of pyrazolone derivatives in promoting environmentally sustainable chemical synthesis (Kiyani & Bamdad, 2018).
Organometallic Complexes
Pyrazolone derivatives also find applications in the synthesis of organometallic complexes. Esquius et al. (2000) synthesized new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands. These complexes demonstrate the versatility of pyrazolone derivatives in organometallic chemistry, paving the way for the development of novel catalysts and materials (Esquius et al., 2000).
Heterocyclic Chemistry
Varvounis et al. (2007) detailed the reactivity of ring substituents in pyrazol-3-ones, highlighting their importance in heterocyclic chemistry. The study elucidates various reactions involving alkylation, acylation, and halogenation, demonstrating the compound's utility in synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Varvounis et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-aminopropyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-1-2-5-4-6(10)9-8-5/h1-4,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLXWWFPWRNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

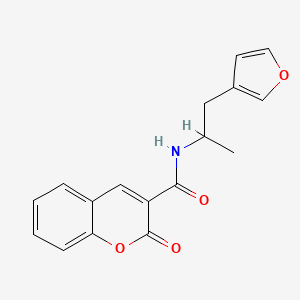
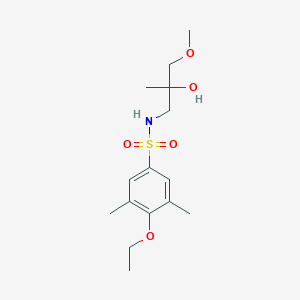
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
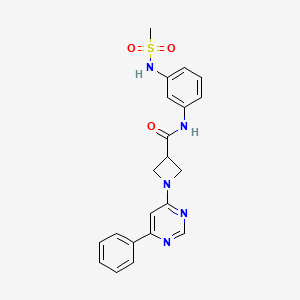
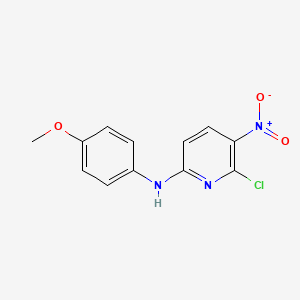
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)
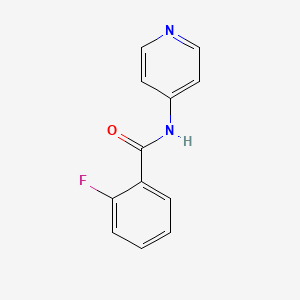
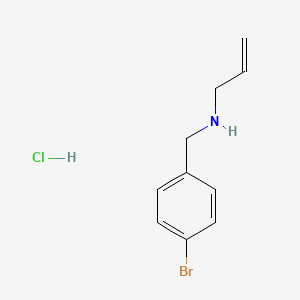
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)
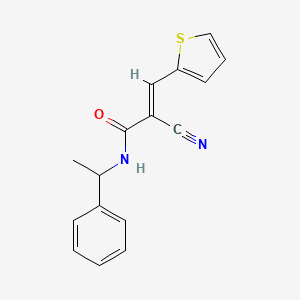
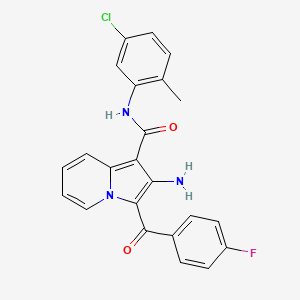
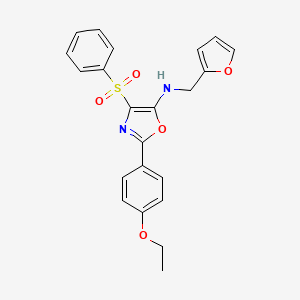
![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)
